molecular formula C6H6F3NO B13529436 4-(Trifluoromethyl)-2-furanmethanamine

4-(Trifluoromethyl)-2-furanmethanamine

Cat. No.: B13529436
M. Wt: 165.11 g/mol
InChI Key: ICWFLGCPJARCBT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-2-furanmethanamine is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-2-furanmethanamine can be achieved through several methods. One common approach involves the reaction of 4-(Trifluoromethyl)-2-furanmethanol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-2-furanmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Trifluoromethyl)-2-furanmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-2-furanmethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The furan ring provides a stable scaffold for further functionalization, enabling the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline
  • 4-(Trifluoromethyl)-2-anilinoquinoline

Uniqueness

Compared to similar compounds, 4-(Trifluoromethyl)-2-furanmethanamine stands out due to its unique combination of a trifluoromethyl group and a furan ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

[4-(trifluoromethyl)furan-2-yl]methanamine

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2

InChI Key

ICWFLGCPJARCBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(F)(F)F)CN

Origin of Product

United States

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